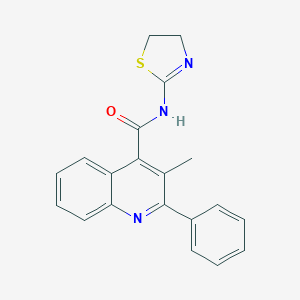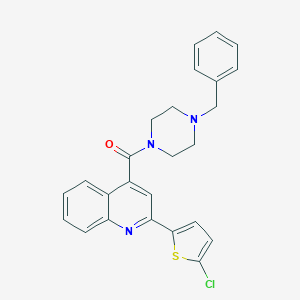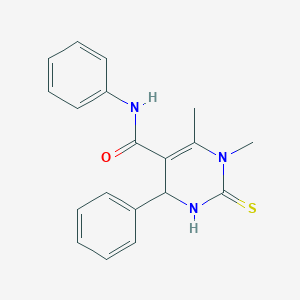![molecular formula C22H17ClF4N2O3 B448393 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE](/img/structure/B448393.png)
1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications This compound features a piperazine ring substituted with a chlorophenyl group and a furoyl group linked to a tetrafluorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE typically involves multi-step organic reactions One common route starts with the preparation of the furoyl chloride derivative, which is then reacted with the piperazine ring The chlorophenyl group is introduced through a nucleophilic substitution reaction
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under strong oxidizing conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The tetrafluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl-substituted piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential anticonvulsant activity and other therapeutic effects.
Industry: Potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE is not fully understood, but it is believed to interact with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
- 1-Phenyl-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperazine
- 1-(4-Chlorophenyl)-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-thienyl}piperazine
- 1-(4-Chlorophenyl)-4-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-pyrrolyl}piperazine
Uniqueness: 1-(4-CHLOROPHENYL)-4-{5-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERAZINE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the tetrafluorophenoxy group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H17ClF4N2O3 |
|---|---|
Poids moléculaire |
468.8g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)piperazin-1-yl]-[5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C22H17ClF4N2O3/c23-13-1-3-14(4-2-13)28-7-9-29(10-8-28)22(30)18-6-5-15(32-18)12-31-21-19(26)16(24)11-17(25)20(21)27/h1-6,11H,7-10,12H2 |
Clé InChI |
XMAYXHVNQZIAPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(O3)COC4=C(C(=CC(=C4F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B448312.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B448316.png)
![6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B448318.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide](/img/structure/B448319.png)
![6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448320.png)

![Methyl 2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B448322.png)
![3,4-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B448323.png)

![6-Amino-4-(2,6-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448326.png)
![2-(3-bromophenyl)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B448327.png)
![ethyl 2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B448329.png)

![4-{[2-(1,3-Benzoxazol-2-yl)-3-oxo-1-propenyl]amino}-2-hydroxybenzoic acid](/img/structure/B448333.png)
